molecular formula C7H6N2O3 B1637901 3-Nitrobenzaldoxime CAS No. 3717-29-1

3-Nitrobenzaldoxime

Cat. No.: B1637901
CAS No.: 3717-29-1
M. Wt: 166.13 g/mol
InChI Key: GQMMRLBWXCGBEV-VMPITWQZSA-N
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Description

3-Nitrobenzaldoxime is an organic compound with the molecular formula C7H6N2O3 It is a derivative of benzaldehyde where the aldehyde group is substituted with a nitro group at the meta position and an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobenzaldoxime can be synthesized through the reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature, yielding the oxime derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The oxime group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Nitrobenzaldehyde derivatives.

    Reduction: Aminobenzaldehyde derivatives.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

3-Nitrobenzaldoxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitrobenzaldoxime involves its ability to undergo various chemical transformations. For instance, in the Beckmann rearrangement, the oxime group is converted to an amide under acidic conditions. This involves the protonation of the oxime oxygen, followed by a rearrangement that forms a carbocation intermediate, which is then attacked by a nucleophile to form the final product .

Comparison with Similar Compounds

    Benzaldehyde oxime: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitrobenzaldehyde: Lacks the oxime group, limiting its applications in oxime-specific reactions.

    Benzaldoxime: Another oxime derivative but without the nitro substitution.

Properties

IUPAC Name

(NE)-N-[(3-nitrophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMMRLBWXCGBEV-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3431-62-7, 20747-39-1
Record name 3-Nitrobenzaldoxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name syn-3-Nitrobenzaldoxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-nitrobenzaldehyde (5.0 g; 33.1 mmol) in abs. ethanol (40 ml) was added hydroxylamine, hydrochloride (3.45 g; 49.6 mmol) and the resulting suspension was heated to reflux overnight. The cooled mixture was poured into water (100 ml) and the product was filtered off and dried. Yield: 4.5 g (82%).
Quantity
5 g
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reactant
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40 mL
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3.45 g
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reactant
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

151 g (1 mol) of m-nitrobenzaldehyde was added to 1 l of water warmed at 70° C. and 72.6 g (1.1 mol) of a 50% aqueous solution of hydroxylamine was added dropwise under stirring and further, was stirred at the same temperature for one hour. The resulting mixture was cooled to room temperature and crystals thus deposited were filtered, washed with water and dried. 160.5 g of m-nitrobenzaldoxime was obtained (yield 96.6%; M.P. 118°-121° C.).
Quantity
151 g
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reactant
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1 L
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aqueous solution
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0 (± 1) mol
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Yield
96.6%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the Beckmann rearrangement reaction concerning 3-Nitrobenzaldoxime?

A: The Beckmann rearrangement is a crucial reaction studied in relation to this compound and its substituted derivatives [, ]. This reaction, typically catalyzed by acids like perchloric acid, leads to the conversion of oximes into amides. Research has focused on understanding the kinetics of this reaction for both syn and anti isomers of substituted benzaldoximes, including this compound.

Q2: How does the presence of the nitro group in this compound influence its reactivity in the Beckmann rearrangement?

A: Studies indicate that the position of substituents on the benzaldoxime ring significantly impacts the rate of the Beckmann rearrangement []. Specifically, this compound exhibits a unique behavior compared to other substituted benzaldoximes. While most substituents lead to a faster reaction rate for the syn isomer compared to the anti isomer, this compound shows the opposite trend. This suggests that the electron-withdrawing nature of the nitro group in the meta position might influence the reaction mechanism and transition state stabilization.

Q3: Are there alternative synthetic pathways to obtain 7-Nitrobenzo[b]thiophene, a compound structurally related to this compound?

A: Yes, 7-Nitrobenzo[b]thiophene, sharing structural similarities with this compound, can be synthesized through different routes []. One approach involves using 2-Bromo-3-nitrobenzaldehyde as a starting material. Reaction with mercaptoacetic acid under alkaline conditions, followed by decarboxylation, yields the desired 7-Nitrobenzo[b]thiophene. This highlights the versatility of nitrobenzaldehyde derivatives as building blocks in organic synthesis.

Q4: Has solid-state NMR spectroscopy provided insights into the structural characteristics of this compound?

A: While direct structural analysis of this compound using solid-state NMR is not mentioned in the provided papers, related research demonstrates the technique's power in elucidating structural details of similar compounds capable of ring-chain tautomerism []. This technique could potentially be applied to study this compound, especially regarding its potential to exist in different isomeric forms.

Q5: Does the provided research touch upon the potential environmental impact of this compound or its synthesis?

A: The provided research excerpts primarily focus on the synthesis, reactivity, and kinetics of this compound and related compounds [, , , ]. They do not delve into the environmental impact or degradation pathways of these compounds. Further research would be necessary to assess their ecotoxicological effects and develop strategies for responsible waste management.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.